(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
Overview
Description
(1R,2R,4S)-rel-Methyl 7-azabicyclo[221]heptane-2-carboxylate oxalate is a chemical compound with a complex bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the ester group: The ester group can be introduced through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives.
Formation of the oxalate salt: The final step involves the reaction of the ester with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific stereochemistry and functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which (1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate: This compound shares a similar bicyclic structure but lacks the oxalate group.
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a similar core structure but contains a carboxylic acid group instead of an ester.
Uniqueness
(1R,2R,4S)-rel-Methyl 7-azabicyclo[221]heptane-2-carboxylate oxalate is unique due to its specific stereochemistry and the presence of the oxalate group
Properties
IUPAC Name |
methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.C2H2O4/c1-11-8(10)6-4-5-2-3-7(6)9-5;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6)/t5-,6+,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQRNEXAKCLPOG-VWZUFWLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1N2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-49-5 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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